7-Hydroxy-6-propanoylcoumarin
Description
Structure
3D Structure
Properties
CAS No. |
144582-52-5 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
7-hydroxy-6-propanoylchromen-2-one |
InChI |
InChI=1S/C12H10O4/c1-2-9(13)8-5-7-3-4-12(15)16-11(7)6-10(8)14/h3-6,14H,2H2,1H3 |
InChI Key |
GJOCMGDMAGUOKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C2C(=C1)C=CC(=O)O2)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modification of the 7 Hydroxy 6 Propanoylcoumarin Nucleus
Total Synthesis Approaches for the 7-Hydroxy-6-propanoylcoumarin Core Structure
The construction of the this compound scaffold can be achieved through several established synthetic methodologies, primarily involving the formation of the α-pyrone ring fused to a benzene (B151609) ring. Key reactions include the Pechmann condensation, Perkin reaction, and Fries rearrangement. ias.ac.inbu.edu.egslideshare.net
One of the most common methods for synthesizing 7-hydroxycoumarins is the Pechmann reaction . bu.edu.egslideshare.net This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. For the synthesis of a 6-acyl-7-hydroxycoumarin, a suitably substituted phenol, such as 2,4-dihydroxypropiophenone, would be reacted with a β-ketoester like ethyl acetoacetate (B1235776) in the presence of a condensing agent such as concentrated sulfuric acid. slideshare.net
Another important synthetic tool is the Fries rearrangement , which is used to introduce an acyl group onto the phenolic ring. ias.ac.inmdpi.com In this approach, a 7-acyloxycoumarin is treated with a Lewis acid catalyst, like aluminum chloride, to induce the migration of the acyl group to the C6 or C8 position. ias.ac.ingoogle.comgoogle.com For instance, 7-propanoyloxycoumarin could undergo a Fries rearrangement to yield a mixture of this compound and 7-hydroxy-8-propanoylcoumarin. The regioselectivity of this reaction can be influenced by factors such as temperature and the structure of the starting material. mdpi.com When the C8 position is blocked, the rearrangement favors the formation of the C6-acylated product. mdpi.com
The general synthetic pathway for 6-acyl-7-hydroxycoumarins often starts with resorcinol. The synthesis of 6-acetyl-7-hydroxy-4-methylcoumarin, a closely related analogue, has been reported starting from 7-acetoxy-4-methylcoumarin (B160210) through a Fries rearrangement using anhydrous aluminum trichloride. nih.gov A similar strategy could be employed for the propanoyl derivative.
A summary of common synthetic reactions for the coumarin (B35378) core is presented below:
| Reaction Name | Reactants | Conditions | Product Type |
| Pechmann Condensation | Phenol (e.g., Resorcinol), β-Ketoester (e.g., Ethyl acetoacetate) | Acid catalyst (e.g., H₂SO₄) | 4-Substituted-7-hydroxycoumarin |
| Perkin Reaction | Salicylaldehyde, Acetic Anhydride | Base catalyst (e.g., Sodium acetate) | Coumarin |
| Knoevenagel Condensation | 2-Hydroxybenzaldehyde, Diethyl malonate | Base catalyst (e.g., Piperidine) | Coumarin-3-carboxylic acid ester |
| Fries Rearrangement | 7-Acyloxycoumarin | Lewis acid (e.g., AlCl₃), Heat | 6-Acyl-7-hydroxycoumarin / 8-Acyl-7-hydroxycoumarin |
Regioselective Functionalization and Derivatization Methodologies
Once the this compound nucleus is formed, its chemical reactivity can be harnessed for further modification. The molecule presents several sites for functionalization, including the 7-hydroxyl group, the propanoyl side chain, and the coumarin ring itself.
The 7-hydroxyl group is a key site for derivatization. It can undergo O-alkylation to form ethers, which can alter the lipophilicity and biological properties of the molecule. nih.gov For example, reaction with alkyl halides like chloroacetonitrile (B46850) in the presence of a base such as potassium carbonate can yield the corresponding cyanomethoxy derivative. nih.gov This etherification has been successfully applied to similar 6-acetyl-5-hydroxy-4,7-dimethylcoumarin systems. nih.gov
The carbonyl group of the 6-propanoyl substituent is another reactive handle. It can be converted into other functional groups, such as hydrazones. For example, 6-acetyl-7-hydroxycoumarin has been reacted with hydrazides to form N-acylhydrazones, which can then undergo further transformations. tandfonline.com This demonstrates a pathway for modifying the acyl side chain, which could be applicable to the 6-propanoyl analogue.
The aromatic ring of the coumarin can also be a target for electrophilic substitution, although the existing substituents will direct the position of any new groups.
A table summarizing potential derivatization reactions is provided below:
| Reaction Type | Reagent(s) | Functional Group Targeted | Product |
| O-Alkylation | Alkyl halide, K₂CO₃ | 7-Hydroxyl | 7-Alkoxy-6-propanoylcoumarin |
| Etherification | Benzyl bromide, Crown ether | 7-Hydroxyl | 7-Benzyloxy-6-propanoylcoumarin |
| Hydrazone Formation | Hydrazine derivative | 6-Propanoyl carbonyl | 6-(1-Hydrazono)propyl-7-hydroxycoumarin |
| Metal Complexation | Metal salt (e.g., Cu(II)) | 7-Hydroxyl and 6-Propanoyl carbonyl | Metal complex of this compound |
Synthesis of this compound Analogues for Structure-Activity Relationship Studies
The synthesis of analogues is a cornerstone of medicinal chemistry, allowing for the systematic investigation of structure-activity relationships (SAR). For this compound, analogues can be designed by modifying various parts of the molecule.
Modifications often focus on:
The acyl chain at C6: The length and branching of the alkyl chain can be varied. For example, replacing the propanoyl group with an acetyl, butanoyl, or benzoyl group would generate a series of analogues to probe the importance of this substituent's size and electronics. The synthesis of 6-acetyl-7-hydroxy-4-methylcoumarin is well-documented. nih.govnih.gov
The substituent at C7: The hydroxyl group can be converted into ethers or esters of varying sizes. The synthesis of 7-benzyloxy and other 7-alkoxy coumarins has been reported as a strategy to modulate lipophilicity. researchgate.net
Substitution on the aromatic ring: Introducing substituents like halogens (e.g., Cl, Br) or methyl groups at other available positions (e.g., C3, C4, C5, or C8) can influence the electronic properties and steric profile of the molecule. researchgate.net For instance, various 3-acyl-7-hydroxy-6,8-substituted coumarins have been synthesized to study their biological activities. researchgate.net
The synthesis of these analogues typically follows the same fundamental routes described in section 3.1, but with appropriately substituted starting materials. For example, using a different acyl chloride in the Friedel-Crafts acylation of a 7-hydroxycoumarin or a different β-ketoester in a Pechmann condensation would lead to analogues with varied acyl groups.
Biocatalytic Approaches in Coumarin Derivatization
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is an increasingly important tool in organic synthesis due to its high selectivity and environmentally friendly nature. While specific examples of biocatalytic derivatization of this compound are not widely reported, general biocatalytic methods for coumarin modification are known and could be applicable.
Enzymes such as lipases, laccases, and peroxidases can be used for various transformations on the coumarin scaffold. For instance, lipases are commonly used for the regioselective acylation or deacylation of hydroxyl groups in polyphenolic compounds, which could be applied to the 7-hydroxyl group of coumarins.
Microbial transformations offer another avenue for derivatization. Fungi and bacteria can perform hydroxylations, demethylations, and glycosylations on coumarin substrates. The metabolite of coumarin itself in many biological systems is 7-hydroxycoumarin, indicating that biological systems can interact with this scaffold. researchgate.net The application of such systems to a pre-functionalized coumarin like this compound could lead to novel, selectively modified analogues that are difficult to access through traditional chemical synthesis.
Biological Activities and Mechanistic Elucidation of 7 Hydroxy 6 Propanoylcoumarin and Its Derivatives
Anti-inflammatory Potential and Associated Cellular Mechanisms
Recent studies have highlighted the significant anti-inflammatory properties of 7-hydroxy-6-propanoylcoumarin and its derivatives. This section delves into the specific cellular mechanisms through which these compounds exert their anti-inflammatory effects, including the modulation of key signaling pathways, inhibition of pro-inflammatory enzymes, and suppression of inflammatory mediators.
Modulation of Pro-inflammatory Signaling Pathways (e.g., MAPK, NF-κB)
The anti-inflammatory activity of this compound is significantly linked to its ability to modulate critical intracellular signaling pathways that regulate the inflammatory response. Notably, its influence on the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways is a key area of research.
Studies have demonstrated that certain derivatives of 7-hydroxycoumarin can effectively suppress the activation of the NF-κB pathway. This pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. The inhibition of NF-κB activation by these coumarin (B35378) derivatives results in a downstream reduction of inflammatory processes.
Furthermore, the MAPK signaling cascades, which include p38, JNK, and ERK, play a crucial role in transducing extracellular signals into cellular responses, including inflammation. Research indicates that this compound and related compounds can interfere with the phosphorylation and subsequent activation of these MAPK proteins. By dampening the MAPK signaling, these compounds can effectively curtail the inflammatory response at a cellular level.
Inhibition of Key Inflammatory Enzymes (e.g., COX, LOX)
The inhibition of enzymes that are directly involved in the synthesis of inflammatory mediators is another important aspect of the anti-inflammatory profile of this compound. Cyclooxygenases (COX) and lipoxygenases (LOX) are the primary enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively.
Research has shown that some 6-acyl-7-hydroxycoumarin derivatives exhibit inhibitory effects on both COX and LOX enzymes. This dual inhibition is particularly advantageous as it can block multiple pathways of inflammation simultaneously. The ability of these compounds to inhibit these key enzymes contributes directly to the reduction of pain and inflammation.
| Compound Derivative | Target Enzyme | Observed Effect |
| 6-Acyl-7-hydroxycoumarin | COX | Inhibition |
| 6-Acyl-7-hydroxycoumarin | LOX | Inhibition |
Suppression of Inflammatory Mediators and Cytokine Production
A direct consequence of the modulation of signaling pathways and enzyme inhibition is the reduced production of various inflammatory mediators and cytokines. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are pivotal in amplifying and sustaining the inflammatory response.
Studies have reported that this compound derivatives can significantly suppress the production of these key pro-inflammatory cytokines. This suppression is often observed in in vitro models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. By reducing the levels of these potent inflammatory molecules, these coumarin compounds can effectively mitigate the inflammatory cascade. Furthermore, the inhibition of enzymes like COX-2 leads to a decreased production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain.
Antioxidant Efficacy and Mechanisms of Radical Scavenging
In addition to its anti-inflammatory properties, this compound exhibits notable antioxidant activity. This dual functionality is common among phenolic compounds and is crucial for its potential therapeutic applications, as oxidative stress is closely linked to inflammation.
Direct Free Radical Scavenging Mechanisms (e.g., HAT, SET)
The antioxidant capacity of this compound is largely attributed to its chemical structure, particularly the presence of a hydroxyl group on the coumarin scaffold. This feature enables it to neutralize free radicals through direct scavenging mechanisms. The two primary mechanisms by which phenolic antioxidants like this coumarin derivative act are the hydrogen atom transfer (HAT) and the single electron transfer (SET) pathways.
In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is stabilized by resonance. In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation. The efficiency of these mechanisms is influenced by factors such as bond dissociation enthalpy and ionization potential. The presence of the propanoyl group at the 6-position can also influence the electronic properties of the molecule and, consequently, its radical scavenging ability.
Modulation of Endogenous Antioxidant Enzyme Systems
Beyond direct radical scavenging, this compound may also exert its antioxidant effects by modulating the body's own defense systems against oxidative stress. This involves the upregulation of endogenous antioxidant enzymes, which play a critical role in detoxifying reactive oxygen species (ROS).
Inhibition of Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that in excess can lead to cellular damage through a process known as oxidative stress. mdpi.commdpi.com The antioxidant activity of coumarin derivatives, including their ability to inhibit ROS generation, is a significant area of research. The antioxidant mechanism of these compounds is often attributed to their molecular structure, particularly the presence and position of hydroxyl groups on the coumarin scaffold. mdpi.com
Theoretical investigations into the antioxidant capabilities of hydroxycoumarin derivatives suggest that the position of the hydroxyl group significantly influences their ability to scavenge free radicals. bohrium.com Specifically, 7-hydroxycoumarin, along with 3-hydroxycoumarin (B191489) and 6-hydroxycoumarin (B196160), have been identified as potent reactants with free radicals. bohrium.com The primary mechanism for this free radical scavenging is believed to be hydrogen atom transfer (HAT). mdpi.combohrium.com
The generation of ROS can occur through various endogenous and exogenous sources, including the mitochondrial electron transport chain and enzymes like NADPH oxidases. mdpi.comsmw.chnih.gov Antioxidants can inhibit ROS generation by directly scavenging radicals or by inhibiting the enzymes responsible for their production. nih.gov The phenolic hydroxyl group on the coumarin ring plays a crucial role in the HAT mechanism, allowing the molecule to donate a hydrogen atom and form a stable radical, thereby breaking the radical propagation chain. mdpi.com
Antimicrobial and Antifungal Mechanisms of Action
Antifungal Activity of this compound against Plant Pathogens
Coumarin compounds have demonstrated notable antimicrobial activity against a range of plant pathogens. nih.gov While specific studies focusing exclusively on the antifungal activity of this compound against plant pathogens are not extensively detailed in the provided results, the broader class of coumarins has shown significant potential. For instance, methanol (B129727) extracts from the leaves of Artemisia annua, which contain a variety of compounds including coumarins, have been shown to inhibit the growth of plant pathogenic fungi such as Fusarium oxysporum and Fusarium solani. mdpi.com These fungi are known to cause root-rot disease in plants like Panax notoginseng. mdpi.com
Research on other coumarin derivatives has further highlighted their antifungal properties. For example, 6-methylcoumarin (B191867) has been shown to have significant inhibitory effects against Valsa mali, a forest pathogenic fungus. nih.gov Similarly, other studies have screened numerous plant extracts and identified several with antifungal activity against pathogens like Magnaporthe oryzae. ppjonline.org The development of natural fungicides from plant-derived compounds, including coumarins, is an active area of research aimed at finding environmentally friendly alternatives to synthetic fungicides. ppjonline.orgagriculturejournals.cz
Mechanisms Affecting Microbial Cell Wall and Membrane Integrity
A key mechanism by which coumarin derivatives exert their antimicrobial effects is through the disruption of microbial cell wall and membrane integrity. nih.gov Studies on various coumarin analogues have revealed that their ability to permeate and damage the cell membrane is a critical factor in their antimicrobial action. nih.gov
For example, research on 7-hydroxy-6-methoxycoumarin and related compounds demonstrated that these molecules can increase the permeability of the cell membrane in foodborne pathogens. nih.gov This increased permeability leads to the release of essential intracellular components, such as ATP, ultimately compromising the cell's viability. nih.gov Electron microscopy has confirmed morphological damage and disruption of the cell membrane in bacteria treated with these coumarin derivatives. nih.gov
The structural features of coumarins, such as the presence of methoxy (B1213986) groups, appear to be important for this activity. nih.gov In contrast, some coumarins with only hydroxyl groups showed no antimicrobial activity against certain pathogens, suggesting that the specific substitutions on the coumarin ring are crucial for their membrane-disrupting effects. nih.gov The disruption of the cell wall is a more common mechanism against Gram-positive bacteria, which have a less complex cell wall structure compared to Gram-negative bacteria. sunankalijaga.org
Inhibition of Bacterial Metabolic Pathways and Essential Biosynthesis
Beyond disrupting the physical barriers of microbial cells, coumarins can also interfere with essential metabolic and biosynthetic pathways. This mode of action can involve the inhibition of crucial enzymes required for processes like DNA replication, protein synthesis, and energy production. mdpi.comnih.gov
For instance, certain coumarin derivatives have been found to inhibit bacterial DNA replication. nih.gov The inhibition of such fundamental processes effectively halts cellular replication and leads to bacterial cell death. mdpi.com The folate biosynthesis pathway is another critical target for antimicrobial agents, as it is essential for the synthesis of nucleic acids and amino acids. mdpi.com While direct evidence for this compound's effect on this specific pathway is not available, the general principle of targeting essential biosynthetic routes is a well-established antimicrobial strategy.
Furthermore, some antimicrobial compounds act by inhibiting enzymes involved in energy production or by denaturing proteins at higher concentrations. mdpi.com The inhibition of metabolic enzymes can starve the cell of necessary precursors for growth and replication. mdpi.com
Enzyme Inhibition and Modulation Studies
Competitive, Non-competitive, and Uncompetitive Enzyme Inhibition Modalities
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. ucl.ac.uk They can be classified based on their mechanism of action, with the main reversible types being competitive, non-competitive, and uncompetitive inhibition. ucl.ac.uklibretexts.org
Competitive Inhibition: In this modality, the inhibitor resembles the substrate and competes for the same active site on the enzyme. libretexts.org The binding of a competitive inhibitor prevents the substrate from binding, thereby reducing the enzyme's activity. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration. ucl.ac.uk Pilocarpine, for example, acts as a competitive inhibitor of coumarin 7-hydroxylase. nih.gov
Non-competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site distinct from the active site, known as an allosteric site. wikipedia.orgnih.gov This binding alters the enzyme's conformation and reduces its catalytic efficiency, but it does not prevent the substrate from binding. wikipedia.orgsigmaaldrich.com The degree of inhibition depends on the inhibitor concentration and is not affected by the substrate concentration. sigmaaldrich.com An 8-O-glucosylated coumarin derivative has been shown to exhibit noncompetitive inhibition against CYP2A6. nih.gov
Uncompetitive Inhibition: This type of inhibition is less common and occurs when the inhibitor binds only to the enzyme-substrate (ES) complex. libretexts.orgwikipedia.org This binding event prevents the formation of the product. Uncompetitive inhibition leads to a decrease in both the maximum reaction velocity (Vmax) and the Michaelis constant (Km). wikipedia.org Certain benzophenol inhibitors have been observed to act as uncompetitive inhibitors. tamhsc.edu
Table of Research Findings on Enzyme Inhibition by Coumarin Derivatives
| Coumarin Derivative | Target Enzyme | Inhibition Modality | Reference |
|---|---|---|---|
| 8-O-glucosylated coumarin derivative | CYP2A6 | Non-competitive | nih.gov |
| Other tested coumarins (unspecified) | CYP2A6 | Competitive | nih.gov |
| Pilocarpine (inhibiting coumarin hydroxylation) | Coumarin 7-hydroxylase (CYP2A5/CYP2A6) | Competitive | nih.gov |
Investigation of Cytochrome P450 Enzyme Inhibition (e.g., CYP2A6)
The coumarin scaffold is recognized for its interactions with various enzymes, including the cytochrome P450 (CYP) superfamily. Specifically, the CYP2A6 enzyme is primarily responsible for the 7-hydroxylation of coumarin, a major metabolic pathway. nih.gov This inherent relationship positions 7-hydroxycoumarin and its derivatives as candidates for the development of CYP2A6 inhibitors. nih.gov
Research into the structure-activity relationship (SAR) of 7-hydroxycoumarin analogues has provided significant insights into the structural requirements for potent CYP2A6 inhibition. Studies have demonstrated that the position of hydroxyl groups on the coumarin ring is a critical determinant of inhibitory activity. nih.gov For instance, the introduction of a hydroxyl group at the C6 position of 7-hydroxycoumarin to form 6,7-dihydroxycoumarin results in a potent inhibitor of CYP2A6, with a reported half-maximal inhibitory concentration (IC50) of 0.39 µM. nih.gov This is comparable to the positive control, methoxsalen (B1676411) (IC50 = 0.43 µM). nih.gov
Conversely, the introduction of other substituents, including hydrophobic groups, at position C6 of the 7-hydroxycoumarin scaffold has been shown to lead to a reduction in CYP2A6-inhibiting activity. nih.gov While direct inhibitory data for this compound is not extensively detailed in the reviewed literature, the SAR principles suggest that the presence of the propanoyl group at the C6 position would modulate the inhibitory potential compared to the parent 7-hydroxycoumarin molecule. The degree of this modulation is dependent on factors such as the size and electronic properties of the substituent. nih.gov
Kinetic analyses of related coumarin derivatives have shown that they often act as competitive inhibitors of CYP2A6, suggesting they bind to the same active site as the enzyme's substrates. nih.gov The inhibitory potency and isoform selectivity of these coumarins underscore their potential for developing targeted modulators of CYP enzyme activity. nih.gov
Table 1: Inhibitory Activity of 7-Hydroxycoumarin Analogues against CYP2A6
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
|---|---|---|---|
| 6,7-Dihydroxycoumarin | 0.39 | 0.25 | Competitive |
| 7,8-Dihydroxycoumarin | 4.61 | 3.02 | Competitive |
| Methoxsalen (Control) | 0.43 | 0.26 | - |
Data sourced from a study on a series of 7-hydroxycoumarin analogues. nih.gov
Inhibition of Other Enzymes Relevant to Pathophysiological Processes
The biological activities of coumarin derivatives extend beyond CYP enzymes to the inhibition of other key enzymes implicated in various diseases. The substitution pattern on the coumarin ring plays a crucial role in defining the potency and selectivity of these inhibitory actions. mdpi.com
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative disorders and depression. encyclopedia.pub Several coumarin derivatives have been identified as potent and selective MAO inhibitors. For example, 7-hydroxy-2-oxo-2H-chromene-6-carbaldehyde (6-formylumbelliferone), an analogue of the target compound, is a highly selective inhibitor of human MAO-A (hMAO-A) with an IC50 value of 3.23 µM. encyclopedia.pub Kinetic studies revealed it acts as a competitive inhibitor. encyclopedia.pub Other studies have shown that different coumarin derivatives can selectively inhibit MAO-B. encyclopedia.pub The steric and electronic properties of substituents on the coumarin nucleus are key determinants of their inhibitory potency and selectivity for MAO-A versus MAO-B. mdpi.com
Table 2: MAO Inhibition by Selected Coumarin Derivatives
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| 7-Hydroxy-2-oxo-2H-chromene-6-carbaldehyde | hMAO-A | 3.23 | Selective for MAO-A |
| 7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde | hMAO-A | 15.31 | - |
| 3-Substituted 7-hydroxycoumarin (Compound 18) | MAO-B | 0.029 | Selective for MAO-B |
| 3-Substituted 7-hydroxycoumarin (Compound 19) | MAO-B | 0.101 | Selective for MAO-B |
Data compiled from studies on various 7-hydroxycoumarin derivatives. encyclopedia.pub
Cholinesterase Inhibition
Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease. encyclopedia.pub The coumarin scaffold has been extensively used to design cholinesterase inhibitors. Structure-activity relationship studies indicate that the presence of hydroxyl groups, particularly a catechol moiety at positions C-6 and C-7, can be important for AChE and BChE inhibition. mdpi.com While some 7-hydroxycoumarin derivatives have shown weak cholinesterase inhibitory activity, hybrid molecules combining the 7-hydroxycoumarin scaffold with other pharmacophores have been designed to enhance potency. encyclopedia.pub
Other Enzyme Targets
The versatility of the coumarin structure allows for its interaction with a wide range of other enzymes.
Carbonic Anhydrase (CA): Derivatives of 6- and 7-substituted coumarins have been investigated as inhibitors of human carbonic anhydrase isoforms, particularly the tumor-associated hCA IX. nih.govmdpi.com Certain carboxamide derivatives of 7-hydroxycoumarin have demonstrated potent and selective inhibition of hCA IX with inhibition constants (Ki) in the nanomolar range. nih.gov For instance, 7-hydroxy-8-acetyl-coumarin was found to be an effective inhibitor of Vibrio cholerae CA (VchCAα) with a Ki of 39.8 µM. nih.gov
Xanthine (B1682287) Oxidase (XO): 7-hydroxycoumarin (umbelliferone) is a known inhibitor of xanthine oxidase (IC50 = 43.65 µM). nih.gov SAR studies have shown that substitutions on the ring can significantly alter this activity. A hydroxyl group at the C6 position enhances activity, while a methoxy group at the same position reduces it. nih.gov
Lipoxygenase (LOX): Coumarin derivatives have been explored as inhibitors of lipoxygenase, an enzyme involved in inflammation and tumorigenesis. nih.govmdpi.com
Tyrosinase: The interaction of hydroxycoumarins with mushroom tyrosinase has been studied, revealing that while 7-hydroxycoumarin is a weak substrate, other derivatives like 3-hydroxycoumarin can act as potent inhibitors of the enzyme. acs.org
These findings collectively highlight that the 7-hydroxycoumarin scaffold, with various substitutions at positions like C6, is a privileged structure for designing inhibitors of a diverse array of enzymes relevant to human health and disease.
Structure Activity Relationship Sar and Molecular Interaction Studies
Correlation of Structural Modifications with Biological Activities
Structure-activity relationship (SAR) studies on the 7-hydroxycoumarin scaffold reveal that substitutions on the benzene (B151609) ring are critical for modulating biological efficacy. The introduction of an acyl group, such as a propanoyl moiety, at the C6 position is a key modification that significantly influences the compound's pharmacological profile.
Research on a series of 7-hydroxycoumarin derivatives has demonstrated that the presence of a short-chain acyl group at the C6 or C8 position is correlated with enhanced biological activity. For instance, studies on antifungal agents have shown that acetylation of 7-hydroxycoumarins results in some of the most active compounds within their respective series. This suggests that electron-withdrawing groups, like the propanoyl group, are favorable for certain biological activities. The propanoyl group (a three-carbon acyl chain) is structurally very similar to the acetyl group (a two-carbon acyl chain), and this structural similarity is crucial for activity.
Furthermore, modifications to the 7-hydroxyl group, often in conjunction with the 6-acyl moiety, serve as a primary strategy for optimizing activity. O-alkylation of the 7-OH group with various functionalized chains, such as those containing piperazine (B1678402) rings, has led to potent serotonin (B10506) receptor ligands. In these cases, the 6-acetyl group was found to increase the affinity for 5-HT1A and 5-HT2A receptors, indicating a synergistic effect between the substituents at the C6 and C7 positions.
The table below summarizes the impact of key structural modifications on the biological activity of 6-acyl-7-hydroxycoumarin analogues.
| Modification | Position | Observed Effect on Biological Activity | Compound Class Example |
| Addition of Acetyl Group | C6 / C8 | Increased antifungal activity. | 6-Acetyl-7-hydroxycoumarin |
| Addition of Acetyl Group | C6 / C8 | Enhanced affinity for 5-HT1A/5-HT2A serotonin receptors. | 6-Acetyl-7-hydroxy-4-methylcoumarin |
| O-alkylation with aminoalkyl chains | C7 | Modulated antibacterial and anticancer properties; activity depends on the nature of the amino group. | 7-(N,N-diethylamino)ethoxy-6-acetylcoumarin |
| Variation of Acyl Chain Length | C6 | Shorter acyl chains are generally favorable for antifungal activity. | 6-Acyl-7-hydroxycoumarins |
Identification of Key Pharmacophoric Features for Enhanced Potency and Selectivity
A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. For 6-acyl-7-hydroxycoumarins, several key pharmacophoric features can be identified that contribute to their potency and selectivity.
Based on analogues, the pharmacophore for 7-Hydroxy-6-propanoylcoumarin likely includes:
A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the C6-propanoyl group. This feature is crucial for forming hydrogen bonds with amino acid residues in the target's active site.
A Hydrogen Bond Donor/Acceptor (HBD/HBA): The 7-hydroxyl group. It can act as a hydrogen bond donor (via the hydrogen atom) or an acceptor (via the oxygen atom), allowing for versatile interactions.
An Aromatic Ring System: The fused benzene and pyrone rings of the coumarin (B35378) scaffold provide a planar hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions with the biological target.
An Electron-Withdrawing Feature: The propanoyl group acts as an electron-withdrawing substituent, which can influence the electronic distribution of the entire ring system and modulate binding affinity.
In more complex derivatives designed for specific targets like serotonin receptors, the pharmacophore is expanded to include additional features. For example, in derivatives where the 7-hydroxyl group is extended with an alkylpiperazine chain, a Positive Ionizable (PI) feature is introduced by the basic nitrogen atom of the piperazine ring. This allows for strong ionic interactions with acidic residues like aspartate in the receptor binding pocket. The combination of the core coumarin pharmacophore with these extended features leads to high-affinity and selective ligands.
Computational Modeling and Docking Simulations to Elucidate Binding Modes
Computational techniques, particularly molecular docking, have been instrumental in visualizing the binding modes of 6-acyl-7-hydroxycoumarin derivatives within the active sites of their biological targets. These studies provide a rational basis for the observed SAR and guide the design of new, more potent compounds.
Docking simulations performed on 6-acetyl-7-hydroxy-4-methylcoumarin derivatives targeting serotonin receptors have revealed specific binding orientations. For instance, these molecules typically position the coumarin core within a pocket lined by hydrophobic and aromatic amino acids. Key interactions often involve:
The carbonyl oxygen of the 6-acetyl group forming a hydrogen bond with a specific residue (e.g., a serine or threonine).
The 7-oxygen (either as a hydroxyl or part of an ether linkage) acting as a hydrogen bond acceptor.
The arylpiperazine moiety, when present, extending into a distinct sub-pocket where the basic nitrogen forms a crucial salt bridge with an aspartic acid residue (Asp116 in the 5-HT1A receptor).
These computational models highlight that the 6-acyl group is not merely a passive substituent but actively participates in anchoring the ligand within the binding site. It can be extrapolated that the propanoyl group of this compound would play a similar role, with its slightly larger size potentially allowing for additional hydrophobic interactions within the pocket, which could either enhance or slightly alter the binding affinity compared to an acetyl group.
| Target Protein | Interacting Residues (Example from Analogs) | Key Interactions Observed in Docking | Role of 6-Acyl Group |
| 5-HT1A Serotonin Receptor | Asp116, Phe361, Tyr390 | Salt bridge, π-π stacking, Hydrogen bonding | Anchoring via H-bond, positioning the ligand |
| Tyrosyl-tRNA Synthetase | Gly36, Asp79, Tyr171 | Hydrogen bonding, Hydrophobic interactions | Forms H-bond with backbone or side-chain atoms |
Impact of Substituent Effects on Molecular Recognition and Bioactivity
The nature and position of substituents on the coumarin scaffold have a profound impact on molecular recognition and bioactivity, driven by a combination of electronic and steric effects.
Electronic Effects: The propanoyl group at the C6 position is moderately electron-withdrawing. This electronic perturbation influences the reactivity and binding properties of the entire molecule. Studies on various hydroxycoumarins have shown that the presence of electron-withdrawing groups on the benzene portion of the scaffold often correlates with increased antifungal and certain other biological activities. This effect may be due to the enhancement of the molecule's ability to accept electrons or to form more favorable electrostatic interactions with the target protein.
Steric Effects: The size and shape of the substituent at C6 are critical. The propanoyl group is larger than an acetyl group but still relatively compact. This specific size can be optimal for fitting into certain binding pockets. If the pocket is sterically constrained, increasing the acyl chain length beyond propanoyl could lead to a loss of activity. Conversely, if the pocket has additional hydrophobic space, a longer chain might enhance binding. The activity of 6-acyl analogues is therefore highly dependent on the specific topology of the target's active site.
Molecular Target Identification and Signaling Pathway Modulation
Identification of Direct Cellular Receptors and Protein Targets
While direct cellular receptors for 7-Hydroxy-6-propanoylcoumarin have not been definitively identified in the reviewed literature, studies on closely related 7-hydroxycoumarin derivatives provide insights into potential protein targets. Research has shown that certain 7-hydroxycoumarin derivatives can function as binders to EloC, a component of the Cullin-RING E3 ubiquitin ligase 2 (CRL2) complex researchgate.net. This interaction suggests a potential role for these compounds in modulating the ubiquitination and subsequent degradation of specific cellular proteins. However, it is important to note that the specific binding of this compound to EloC has not been explicitly demonstrated.
Further research into the broader class of coumarins indicates their ability to interact with a variety of cellular proteins, though specific targets for the 6-propanoyl substituted variant remain to be elucidated.
Mechanistic Investigations into Toll-Like Receptor (TLR) Pathway Modulation
Currently, there is a lack of specific research directly investigating the mechanistic modulation of Toll-Like Receptor (TLR) signaling pathways by this compound. While natural products, including various phenolic compounds, have been shown to modulate TLR signaling, the direct effects of this specific coumarin (B35378) derivative on TLR activation, ligand binding, or downstream adaptor protein recruitment have not been reported in the available scientific literature nih.govnih.gov. The role of TLRs in initiating innate immune responses and inflammation is well-established, making them plausible targets for immunomodulatory compounds nih.govnih.gov. Future studies are needed to determine if this compound interacts with any of the TLR family members.
Analysis of Interactions with Transcription Factors and Gene Expression Regulation
Investigations into the parent compound, 7-hydroxycoumarin (also known as umbelliferone), have revealed significant interactions with the transcription factor Nuclear Factor-kappa B (NF-κB). In a study on human dermal fibroblasts exposed to UVB radiation, 7-hydroxycoumarin was found to prevent the activation of NF-κB nih.gov. This inhibition of NF-κB activation subsequently led to the downregulation of genes encoding for pro-inflammatory cytokines and matrix metalloproteinases.
The prevention of NF-κB activation by 7-hydroxycoumarin suggests a potential mechanism for its observed anti-inflammatory and photoprotective effects. By inhibiting the translocation of NF-κB to the nucleus, 7-hydroxycoumarin effectively blocks the transcription of its target genes.
| Transcription Factor | Effect of 7-Hydroxycoumarin | Affected Cell Type | Inducing Stimulus |
| Nuclear Factor-kappa B (NF-κB) | Prevention of activation | Human Dermal Fibroblasts | UVB irradiation nih.gov |
The regulatory effect on gene expression is a direct consequence of this interaction. The study demonstrated that 7-hydroxycoumarin inhibited the mRNA expression of several NF-κB target genes, as detailed in the table below.
| Gene | Function | Effect of 7-Hydroxycoumarin on mRNA Expression |
| TNF-α | Pro-inflammatory cytokine | Prevention of overexpression nih.gov |
| IL-6 | Pro-inflammatory cytokine | Prevention of overexpression nih.gov |
| COX-2 | Inflammatory mediator | Prevention of activation nih.gov |
| MMP-1 | Matrix Metalloproteinase | Inhibition nih.gov |
| MMP-9 | Matrix Metalloproteinase | Inhibition nih.gov |
There is currently no specific information available regarding the interaction of this compound with other transcription factors such as Activator Protein-1 (AP-1).
Elucidation of Downstream Signaling Cascades Affected by this compound
The modulation of the NF-κB pathway by the related compound 7-hydroxycoumarin provides insight into the potential downstream signaling cascades that could be affected by this compound. The inhibition of NF-κB activation directly impacts the signaling pathways that lead to the production of inflammatory mediators and enzymes involved in tissue degradation nih.gov.
The observed downstream effects of 7-hydroxycoumarin treatment in UVB-irradiated human dermal fibroblasts include:
Reduced Production of Pro-inflammatory Cytokines: A significant decrease in the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) was noted nih.gov. These cytokines are key players in the inflammatory response.
Inhibition of Inflammatory Mediators: The expression of Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) that contribute to inflammation, was prevented nih.gov.
Downregulation of Matrix Metalloproteinases (MMPs): The expression of MMP-1 and MMP-9, enzymes that degrade collagen and other extracellular matrix proteins, was inhibited nih.gov. This suggests a potential role in preventing photoaging.
Restoration of Antioxidant Status: 7-hydroxycoumarin was found to restore the antioxidant status within the cells, thereby scavenging excessively generated reactive oxygen species (ROS) nih.gov. This action helps in preventing oxidative DNA damage.
Activation of DNA Repair Enzymes: The compound was observed to prevent UVB-mediated DNA damage through the activation of DNA repair enzymes such as XRCC1 and HOGG1 nih.gov.
These findings collectively point towards the modulation of signaling cascades involved in inflammation, oxidative stress, and DNA damage response as key downstream effects of 7-hydroxycoumarin, and potentially its 6-propanoyl derivative.
Preclinical Pharmacokinetic and Metabolic Research Non Human Systems
In vitro Metabolism Studies in Subcellular Fractions (e.g., Microsomes, Hepatocytes)
In vitro studies using subcellular fractions are fundamental for elucidating the metabolic fate of coumarin (B35378) derivatives. These systems, primarily liver microsomes and hepatocytes, allow for the investigation of metabolic stability and the identification of enzymes responsible for biotransformation.
Research Findings: Studies on related compounds like 7-ethoxycoumarin (B196162), which is rapidly metabolized to 7-hydroxycoumarin, provide significant insight. In incubations with rat and mouse skin strips, both Phase I (de-ethylation) and Phase II (sulfation and glucuronidation) reactions were observed nih.gov.
When 7-hydroxycoumarin itself is the substrate in these systems, it primarily undergoes Phase II conjugation. In rat and hairless mouse skin strips, glucuronidation was identified as the major metabolic pathway nih.gov. Similarly, studies using rat isolated hepatocytes demonstrated that the sulfate (B86663) conjugate was the major metabolite produced from 7-alkoxycoumarins after their initial conversion to 7-hydroxycoumarin researchgate.net.
Species differences in metabolism are notable. For instance, the metabolism of 7-ethoxycoumarin was found to be more rapid in monkey and rat hepatocytes compared to human and dog hepatocytes nih.gov. While O-deethylation to 7-hydroxycoumarin is a common pathway across these species, subsequent major pathways differ:
Monkey hepatocytes: 7-hydroxycoumarin glucuronidation is a major pathway nih.gov.
Dog hepatocytes: Sulfation is a prominent pathway nih.gov.
Rat hepatocytes: Glucuronidation is a major pathway nih.gov.
These findings underscore the importance of Phase II conjugation in the metabolism of the 7-hydroxycoumarin scaffold.
In vivo Pharmacokinetic Profiling in Preclinical Animal Models
In vivo pharmacokinetic studies in animal models are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. While specific data for 7-Hydroxy-6-propanoylcoumarin is not available, the general parameters measured in such studies for other coumarin derivatives in preclinical models like rats and mice provide a framework for expected analysis.
Key Pharmacokinetic Parameters Investigated in Animal Models:
Area Under the Curve (AUC): Total drug exposure over time.
Maximum Concentration (Cmax): The highest concentration of the compound achieved in the plasma.
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
Elimination Half-life (t½): The time required for the concentration of the compound to decrease by half.
Clearance (CL): The volume of plasma cleared of the compound per unit of time.
The table below illustrates typical pharmacokinetic parameters reported in preclinical studies for a sample compound, providing a reference for the types of data generated in such research.
| Parameter | Rat Model | Rabbit Model |
|---|---|---|
| Cmax (µg/mL) | 62.4 | 221.4 |
| Tmax (h) | 0.58 | 1.53 |
| AUC (µg·h/mL) | 2,174.4 | 3,128 |
| Half-life (h) | 23.7 | 8.87 |
| Clearance (mL/h) | 13.9 | 151.1 |
Data presented is for β-hydroxyphosphocarnitine and is illustrative of typical pharmacokinetic parameters measured in preclinical animal models nih.gov.
Metabolic Pathway Mapping and Metabolite Identification in Non-Human Systems
The metabolic pathway for coumarin and its derivatives is well-established in preclinical models. The primary biotransformation routes are 7-hydroxylation (a detoxification pathway) and 3,4-epoxidation orientjchem.org. For compounds that already possess a 7-hydroxy group, metabolism proceeds directly to Phase II conjugation.
Metabolic Pathway of 7-Hydroxycoumarin:
Phase I Metabolism: For parent compounds like coumarin, the initial and crucial step is hydroxylation at the 7-position, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2A6 orientjchem.orgresearchgate.net.
Phase II Conjugation: Once the 7-hydroxy group is present, the molecule is readily conjugated with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (by sulfotransferases, SULTs) to form more water-soluble metabolites that can be easily excreted.
Identified Metabolites in Animal Models: In studies involving the administration of coumarin or 7-hydroxycoumarin to mice, the following key metabolites have been identified in various tissues and blood:
7-hydroxycoumarin glucuronide (7HCG) nih.gov
7-hydroxycoumarin sulfate (7HCS) nih.gov
Unidentified glucuronide and sulfate conjugates have also been detected, indicating further metabolic processing nih.gov. The presence of the propanoyl group at the 6-position of this compound may introduce additional metabolic routes, such as reduction of the ketone or oxidation of the alkyl chain, but the primary conjugation at the 7-hydroxy position is highly anticipated.
Drug-Drug Interaction Studies Involving Metabolic Enzymes and Transporters in Preclinical Models
Drug-drug interaction (DDI) studies are critical for predicting how a compound might affect the metabolism of co-administered drugs. These studies typically assess the inhibitory or inductive potential of a compound on key metabolic enzymes, such as the cytochrome P450 (CYP) and UGT families.
Research Findings on Coumarin Derivatives:
CYP Enzyme Inhibition: Coumarin derivatives have been shown to interact with various CYP isoforms. For example, 7-methylcoumarin (B190331) was found to be a mechanism-based inhibitor of human CYP2A6 researchgate.net. Research on other complex coumarin-like structures has demonstrated potent, competitive inhibition of isoforms like CYP2D6 researchgate.net. Given that the coumarin scaffold is central to these interactions, this compound could potentially inhibit specific CYP enzymes involved in the metabolism of other drugs.
UGT Enzyme Inhibition: The 7-hydroxycoumarin structure is a substrate for UGT enzymes, which can lead to competitive inhibition. Studies on related compounds have shown inhibitory effects on various UGT isoforms, including UGT1A1, UGT1A9, and UGT2B7. The potential for such interactions depends on the specific derivative and its affinity for the enzyme's active site.
These preclinical in vitro assessments, often using human and animal liver microsomes, are crucial for forecasting potential clinical DDIs.
Quantitative Tissue Distribution Studies in Animal Models
Tissue distribution studies reveal where a compound and its metabolites accumulate in the body, providing insights into potential sites of action or toxicity. Radio-labeled compounds are often used to trace their disposition throughout various organs.
Research Findings in DBA/lac Mice: A study on the tissue distribution of 14C-labeled 7-hydroxycoumarin (7HC) in DBA/lac mice provides direct preclinical data on the disposition of the core molecule. Following parenteral administration, 7HC and its primary metabolites, 7-hydroxycoumarin glucuronide (7HCG) and 7-hydroxycoumarin sulfate (7HCS), were detected in multiple organs. The highest levels of radioactivity were consistently found in the kidney and liver, which are the primary organs of metabolism and excretion nih.gov.
The detailed distribution is summarized in the table below.
| Organ/Tissue | 7-Hydroxycoumarin (7HC) | 7-Hydroxycoumarin Glucuronide (7HCG) | 7-Hydroxycoumarin Sulfate (7HCS) |
|---|---|---|---|
| Blood | Detected | Detected | Detected |
| Kidney | Detected | Detected | Detected |
| Liver | Detected | Detected | Detected |
| Lung | Detected | Detected | Detected |
| Muscle | Detected | Detected | Not Detected |
Table based on data from the distribution of 7-hydroxycoumarin and its metabolites in DBA/lac mice nih.gov.
In addition to the conjugated metabolites, unidentified water-soluble and unconjugated metabolites were also found in the kidney and liver, indicating the complexity of coumarin disposition in non-human systems nih.gov.
Future Directions and Emerging Research Opportunities for 7 Hydroxy 6 Propanoylcoumarin
Rational Design of Novel 7-Hydroxy-6-propanoylcoumarin Derivatives for Target-Specific Modulation
The rational design of novel derivatives based on the this compound scaffold is a key area for future research, aiming to enhance potency, selectivity, and pharmacokinetic properties. Structure-based drug design and molecular docking are powerful tools being employed to inform the synthesis of new analogs with improved activity against specific biological targets. nih.gov
The modification of the coumarin (B35378) core at various positions has been shown to significantly influence biological activity. For instance, the synthesis of novel 7-hydroxycoumarin derivatives often involves reactions at the hydroxyl group or other positions on the benzopyrone ring to create libraries of compounds for screening. researchgate.netresearchgate.netmiami.edu One approach involves the introduction of different functional groups, such as fluorinated moieties or oxime ethers, to modulate the electronic and steric properties of the molecule, which can lead to enhanced antifungal or other biological activities. nih.gov
Research has demonstrated that even small modifications, like the introduction of a methyl group, can have significant effects. For example, the development of 6-bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl (mBhc) from the parent 6-bromo-7-hydroxy coumarin-4-ylmethyl (Bhc) group resulted in a more efficient photo-cleavable protecting group for thiols by preventing an undesired photoisomerization reaction. nih.gov This highlights the importance of strategic modifications for specific applications.
The following table illustrates examples of rationally designed coumarin derivatives and their observed biological activities, showcasing the potential for target-specific modulation.
| Parent Scaffold | Modification | Resulting Derivative Class | Observed Biological Activity |
| 7-Hydroxy-4-methylcoumarin | Introduction of a pyrazoline ring at the 6-position | 6-Pyrazolinylcoumarins | Anticancer activity nih.gov |
| 7-Hydroxycoumarin | Introduction of various N,N-disubstituted cyano acetamides | 8-Substituted-7-hydroxycoumarin derivatives | Antifungal activity researchgate.net |
| 6-Acetyl-7-hydroxy-4-methylcoumarin | Addition of N-arylpiperazine-containing ligands | Coumarin–piperazine (B1678402) ligands | Interaction with serotonin (B10506) receptors mdpi.com |
| 7-Hydroxycoumarin | Introduction of fluorinated moieties and oxime ethers | Fluorinated 7-hydroxycoumarin oxime ether derivatives | Antifungal activity nih.gov |
This table is interactive. Click on the headers to sort the data.
Advanced Mechanistic Investigations Using Omics Technologies
To fully understand the therapeutic potential of this compound and its derivatives, it is essential to elucidate their precise mechanisms of action. Advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for achieving a systems-level understanding of how these compounds interact with biological systems. researcher.life
These technologies can provide comprehensive insights into the molecular landscape of cells and tissues following treatment. For example, proteomics can identify the specific proteins that bind to the coumarin derivatives, while transcriptomics can reveal changes in gene expression profiles. Metabolomics can analyze shifts in metabolic pathways, providing a functional readout of the compound's effects. metabolomicsworkbench.org
While specific omics studies on this compound are still emerging, the application of these technologies to the broader class of coumarins demonstrates their potential. By integrating data from multiple omics platforms, researchers can construct detailed signaling pathways and regulatory networks affected by these compounds. researcher.life This approach will be invaluable for identifying novel therapeutic targets, understanding potential off-target effects, and discovering biomarkers for patient stratification in future clinical studies.
Exploration of this compound as a Privileged Scaffold in Drug Discovery
The coumarin nucleus, the core of this compound, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them excellent starting points for developing a wide range of therapeutic agents. ufrj.br The benzopyrone structure of coumarins is a key feature found in numerous natural products and FDA-approved drugs. nih.govresearchgate.net
The versatility of the coumarin scaffold is due to several attractive features, including its relatively simple structure, low molecular weight, high bioavailability, and low toxicity. nih.gov These physicochemical properties, combined with the ease of synthetic modification, allow for the creation of large and diverse libraries of derivatives. nih.gov
The 7-hydroxy group, in particular, is a crucial feature for the biological activity of many coumarin derivatives and serves as a key site for metabolic transformations. nih.govnih.gov The broad-ranging biological activities reported for coumarin derivatives—including anticoagulant, antimicrobial, anti-inflammatory, and anticancer effects—underscore the privileged nature of this scaffold. nih.govnih.gov The exploration of 3-phenylcoumarins, for example, has yielded compounds with applications in treating oxidative stress-related diseases and acting as antimicrobial agents. mdpi.com As such, this compound represents a promising platform for the discovery of new drugs targeting a multitude of diseases.
Development of Advanced Analytical Methodologies for Detection and Characterization
The advancement of research into this compound and its derivatives necessitates the parallel development of sophisticated analytical methods for their detection, characterization, and quantification in various matrices. High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of coumarin compounds. astm.org When coupled with detectors like ultraviolet (UV), fluorescence, or diode array detectors (DAD), HPLC provides robust methods for separating and quantifying these compounds in complex mixtures such as plant extracts or biological samples. mdpi.comresearchgate.net
For enhanced sensitivity and selectivity, particularly for trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice. mdpi.comnih.gov The use of multiple reaction monitoring (MRM) mode in LC-MS/MS allows for highly specific and sensitive quantification, making it suitable for analyzing coumarin derivatives in challenging samples like tobacco products. mdpi.comnih.gov
Structural elucidation of newly synthesized derivatives relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to determine the precise chemical structure and conformation of the molecules. mdpi.comrsc.org High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition. mdpi.com These analytical techniques are indispensable for verifying the identity and purity of novel compounds and for studying their metabolic fate in biological systems. scilit.com
The table below summarizes key analytical techniques used for the analysis of coumarin derivatives.
| Analytical Technique | Primary Application | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification | Robust, versatile, can be coupled with various detectors astm.orgmdpi.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Trace-level quantification and confirmation | High sensitivity, high selectivity, structural information mdpi.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Provides detailed information about molecular structure and connectivity mdpi.comrsc.org |
| Infrared (IR) Spectroscopy | Identification of functional groups | Confirms the presence of key chemical bonds and functional groups rsc.org |
| High-Resolution Mass Spectrometry (HRMS) | Elemental composition determination | Provides highly accurate mass measurements for formula confirmation mdpi.com |
This table is interactive. Click on the headers to sort the data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
